REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].CC[O:12][CH:13]=[C:14]([C:20](OCC)=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[CH2:18]([O:17][C:15]([C:14]1[C:13](=[O:12])[C:6]2[C:4](=[CH:3][C:2]([Cl:1])=[C:8]([F:9])[CH:7]=2)[NH:5][CH:20]=1)=[O:16])[CH3:19]
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Name
|
|
Quantity
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1.46 g
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Type
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reactant
|
Smiles
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ClC=1C=C(N)C=CC1F
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Name
|
|
Quantity
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2.16 g
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Type
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reactant
|
Smiles
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CCOC=C(C(=O)OCC)C(=O)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 120°-130° C
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Type
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CUSTOM
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Details
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the resulting ethanol was evaporated off
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Type
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ADDITION
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Details
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The residue was added to diphenyl ether (50 ml)
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Type
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TEMPERATURE
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Details
|
refluxed for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
After the solution cooled
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Type
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FILTRATION
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Details
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the resulting precipitate was filtered
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Type
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WASH
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Details
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washed with benzene
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Type
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CUSTOM
|
Details
|
dried
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Type
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CUSTOM
|
Details
|
The solid was recrystallized from N,N-dimethylformamide (DMF)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |